(1R)-(+)-Camphanic acid

Description

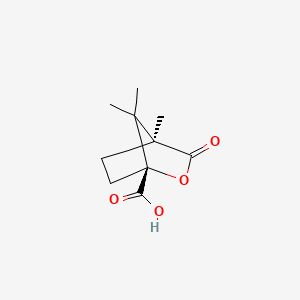

Structure

3D Structure

Properties

IUPAC Name |

4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWKPGFLZGMMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928556 | |

| Record name | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13429-83-9 | |

| Record name | 4,7,7-Trimethyl(2-oxabicyclo(2.2.1)hept-1-yl)carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Aspects and Stereochemical Profile of 1r + Camphanic Acid

Absolute Stereochemistry and Conformation of (1R)-(+)-Camphanic Acid

The systematic IUPAC name for this compound is (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid. nih.gov The "(1R,4S)" designation within the IUPAC name precisely defines the absolute stereochemistry at the two chiral centers of the molecule. This specific arrangement of atoms in three-dimensional space is responsible for its dextrorotatory optical activity, indicated by the "(+)" sign.

The conformation of this compound is a rigid bicyclo[2.2.1]heptane system. This strained, bridged ring structure locks the molecule into a well-defined shape. This conformational rigidity is a key attribute, as it influences how the molecule interacts with other chiral molecules, a critical factor in its application as a chiral resolving agent. The defined spatial arrangement of its constituent atoms has been confirmed through techniques such as X-ray crystallography.

Chiral Purity and Enantiomeric Integrity Considerations in Research

In chemical research and synthesis, particularly in the pharmaceutical industry, the chiral purity, or enantiomeric excess (ee), of a compound is of paramount importance. chemimpex.com For this compound, ensuring high enantiomeric purity is crucial for its effective use. sigmaaldrich.com The presence of its enantiomer, (1S)-(-)-camphanic acid, can lead to the formation of diastereomeric mixtures that are difficult to separate and can result in inaccurate determinations of enantiomeric purity of other substances. kaimosi.com

Researchers employ various analytical techniques to ascertain the chiral purity of this compound and its derivatives. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers. Gas chromatography (GLC) can also be utilized for this purpose, often after converting the acid to a more volatile derivative. sigmaaldrich.com Spectroscopic methods, such as nuclear magnetic resonance (NMR) using chiral shift reagents, can also be employed to determine enantiomeric excess. The integrity of the chiral centers in this compound is generally stable under many reaction conditions, but it is a factor that researchers must consider, especially under harsh acidic, basic, or high-temperature conditions that could potentially lead to racemization.

The use of this compound of known high enantiomeric purity is essential for the reliable determination of the absolute configuration of other chiral molecules. ebi.ac.uknih.gov By forming a diastereomeric derivative with a compound of unknown stereochemistry, the absolute configuration of that compound can be determined using techniques like X-ray crystallography or NMR spectroscopy. ebi.ac.uk

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₄ | nih.govscbt.com |

| Molecular Weight | 198.22 g/mol | nih.govscbt.com |

| Melting Point | 200-202 °C | chemicalbook.comoakwoodchemical.com |

| Optical Activity [α]20/D | +19° (c=1 in dioxane) | chemicalbook.com |

| CAS Number | 67111-66-4 | nih.govscbt.comchemicalbook.com |

Synthetic Methodologies and Chemical Transformations of 1r + Camphanic Acid

Established Synthetic Pathways to (1R)-(+)-Camphanic Acid

The synthesis of this compound is primarily achieved from its corresponding precursor, (+)-camphoric acid.

Synthesis from Camphoric Acid Precursors

The most common and well-documented method for the preparation of this compound begins with (+)-(1R,3S)-camphoric acid. orgsyn.orgorgsyn.org This process involves a multi-step sequence that first converts the camphoric acid into an intermediate, which is then hydrolyzed to yield the final product.

A typical procedure involves the reaction of (+)-(1R,3S)-camphoric acid with a halogenating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to form an acid anhydride (B1165640) intermediate. orgsyn.org For instance, the reaction of (+)-(1R,3S)-camphoric acid with phosphorus pentachloride leads to the formation of (-)-(1R,3R)-3-chlorocamphoric anhydride. orgsyn.org This intermediate is then subjected to hydrolysis, often using aqueous acid, to yield this compound. orgsyn.org

In a detailed example of this synthesis, (+)-(1R,3S)-Camphoric acid is treated with phosphorus pentachloride. The resulting mixture is heated, and after cooling, the volatile materials are removed. The residue is then added to a mixture of ice and dimethylformamide (DMF), leading to the precipitation of crude (-)-(1R,3R)-3-chlorocamphoric anhydride. This crude product is subsequently heated in dilute sulfuric acid. After cooling and extraction with an organic solvent like chloroform (B151607), the this compound is isolated. orgsyn.org

An alternative approach utilizes acetyl chloride and acetic anhydride to convert (+)-camphoric acid to its anhydride, followed by bromination with bromine. The resulting bromo-camphoric anhydride is then hydrolyzed to furnish this compound.

| Starting Material | Reagents | Key Intermediate | Final Product |

| (+)-(1R,3S)-Camphoric acid | 1. PCl₅ 2. H₂SO₄ (aq) | (-)-(1R,3R)-3-Chlorocamphoric anhydride | This compound |

| (+)-Camphoric acid | 1. Acetyl chloride, Acetic anhydride 2. Br₂ 3. Hydrolysis | Bromo-camphoric anhydride | This compound |

Other Preparative Approaches

While the oxidation of camphor (B46023) is a primary route to camphoric acid, which is a precursor to camphanic acid, other methods for preparing camphanic acid have been explored. wikipedia.org One such method involves the reaction of camphene (B42988) with oxidizing agents like potassium dichromate in the presence of sulfuric acid. biosynth.com However, this method is less common for the specific synthesis of the (1R)-(+) enantiomer and is more generally applied to the synthesis of the camphanic acid scaffold.

Synthesis of Key Reactive Derivatives of this compound

The carboxylic acid functionality of this compound allows for its conversion into more reactive derivatives, which are essential for its use as a chiral derivatizing agent.

Preparation of (1R)-(+)-Camphanoyl Chloride

The most significant reactive derivative of this compound is its acid chloride, (1R)-(+)-camphanoyl chloride . This compound is a highly effective chiral derivatizing agent. nih.govtandfonline.com

The standard method for the synthesis of (1R)-(+)-camphanoyl chloride involves the reaction of this compound with thionyl chloride (SOCl₂). orgsyn.orgchemicalbook.com The reaction is typically carried out by heating the two reagents together, often under reflux, until the reaction is complete. orgsyn.org Excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride, which can be purified by recrystallization or sublimation. orgsyn.orgchemicalbook.com

| Starting Material | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | (1R)-(+)-Camphanoyl chloride |

Synthesis of Other Activated Derivatives

Besides the acid chloride, other activated derivatives of this compound can be prepared to facilitate its coupling with various nucleophiles. These derivatives are typically synthesized in situ or as stable intermediates for specific applications. For instance, mixed anhydrides can be formed by reacting this compound with other carboxylic acid chlorides or anhydrides. These activated forms can then be used in esterification and amidation reactions.

Derivatization Strategies and Scope of Chemical Transformations

This compound and its derivatives are extensively used in derivatization strategies, primarily for the separation of stereoisomers and the determination of enantiomeric excess. nih.govtandfonline.com

The primary mode of derivatization involves the reaction of (1R)-(+)-camphanoyl chloride with chiral alcohols and amines. nih.gov This reaction forms diastereomeric esters and amides, respectively. Due to the different physical properties of these diastereomers (e.g., melting point, solubility, and chromatographic retention times), they can often be separated by techniques such as crystallization or chromatography. researchgate.net Subsequent hydrolysis of the separated diastereomers allows for the recovery of the individual enantiomers of the original alcohol or amine.

The utility of (1R)-(+)-camphanoyl chloride as a derivatizing agent is enhanced by the fact that the resulting diastereomers often exhibit well-resolved signals in NMR spectroscopy, providing a method for determining the enantiomeric purity of the substrate. orgsyn.org

The scope of chemical transformations involving this compound extends beyond simple derivatization. The camphanate ester moiety can be carried through multi-step synthetic sequences and later cleaved to unmask the hydroxyl or amino group. For example, camphanate esters have been used in the synthesis of complex natural products and pharmaceuticals. researchgate.netnih.gov The robust nature of the camphanate group allows it to withstand various reaction conditions before its removal.

Esterification Reactions

Esterification of this compound is a common method for the preparation of chiral derivatives. These esters, often referred to as camphanoates, are frequently synthesized by reacting an alcohol with (1R)-(+)-camphanoyl chloride, which is typically prepared by treating this compound with a chlorinating agent like thionyl chloride or phosphorus pentachloride. orgsyn.org The reaction with alcohols is generally conducted in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct. orgsyn.org

Camphanic acid esters have proven valuable in the resolution of racemic alcohols and for the determination of enantiomeric purity, particularly for primary alcohols, by using NMR spectroscopy to distinguish the signals of diastereotopic protons. orgsyn.org

A notable application includes the synthesis of esters bearing a nitrogen-containing heterocycle. For instance, (–)-camphanic acid has been converted to its acid chloride and subsequently reacted with bromoethanol. The resulting bromo-ester is then treated with various cyclic amines, such as morpholine (B109124) and piperidine, to yield the corresponding nitrogen-containing heterocyclic esters. researchgate.net Another example is the preparation of tetracamphanate esters by reacting a suitable polyol with (S)-(−)-camphanoyl chloride. acs.org

Table 1: Examples of Esterification Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| (-)-Camphanoyl chloride | Bromoethanol | - | 2-Bromoethyl (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate | researchgate.net |

| 2-Bromoethyl camphanoate | Morpholine | - | 2-Morpholinoethyl (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate | researchgate.net |

| 2-Bromoethyl camphanoate | Piperidine | - | 2-(Piperidin-1-yl)ethyl (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate | researchgate.net |

| (S)-(-)-Camphanoyl chloride | Tetrahydroxy-azahelicene precursor | Toluene, TMEDA, Zn | Tetracamphanate ester of azahelicene | acs.org |

| (-)-Camphanic acid | 1,3-Butanediol | - | Diastereomeric esters for resolution | researchgate.net |

Amidation Reactions

Amidation of this compound, typically proceeding through its acid chloride, provides access to a range of chiral amides. These reactions are fundamental in creating molecules with potential biological activity and for applications in stereoisomeric separation. researchgate.net The general method involves the reaction of (1R)-(+)-camphanoyl chloride with a primary or secondary amine.

An example of this is the efficient transformation of 6-aminoquinoline (B144246) into a camphanic amide, which serves as an agent for stereoisomeric separation. researchgate.net Furthermore, research into the synthesis of N-heterocyclic amides based on the related (+)-camphoric acid has been conducted, highlighting the utility of this structural motif in generating libraries of compounds for biological screening. researchgate.net Although starting from camphoric acid, the resulting amide structures share the core bicyclic framework. The resolution of racemic amines, such as amlodipine (B1666008), has also been achieved using (1S)-camphanic acid chloride to form diastereomeric amides that can be separated chromatographically. wur.nl

Table 2: Examples of Amidation Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| (1S)-Camphanic acid chloride | Racemic amlodipine | Chromatographic separation | Diastereomeric amides of amlodipine | wur.nl |

| (-)-Camphanic acid chloride | 6-Aminoquinoline | Successive amidation and further reaction | Camphanic amide of 6-aminoquinoline | researchgate.net |

| (+)-Camphoric acid | (1R,3S)-1,2,2-Trimethylcyclopentane-1,3-diamine | Chloroacetyl chloride, then cyclization | N,N'-((1R,3S)-1,2,2-trimethylcyclopentane-1,3-diyl)bis(2-chloroacetamide) and subsequent derivatives | researchgate.net |

Formation of Other Functionalized Derivatives

Beyond ester and amide formation, the structural framework of camphanic acid lends itself to the synthesis of other functionalized derivatives. A key precursor for some of these transformations is the anhydride of the related D-(+)-camphoric acid, which can be used to generate cyclic imides.

The synthesis of cyclic D-(+)-camphoric acid imides has been achieved with good yields by reacting D-(+)-camphoric anhydride with various amines and hydrazides. researchgate.net For instance, refluxing the anhydride with amines like 4-fluoroaniline (B128567) or hydrazides in o-xylene (B151617) leads to the formation of the corresponding N-substituted imides. researchgate.net These reactions demonstrate the potential to introduce a wide array of functional groups onto the camphor-derived scaffold, creating compounds for further study, such as in the development of materials with specific properties or as intermediates for more complex molecules. researchgate.netgrafiati.com

Table 3: Examples of Other Functionalized Derivatives from Camphoric Acid

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| D-(+)-Camphoric anhydride | 4-Fluoroaniline | o-xylene, reflux | N-(4-fluorophenyl)camphorimide | researchgate.net |

| D-(+)-Camphoric anhydride | 4-Chlorobenzohydrazide | o-xylene, reflux | N-(4-chlorobenzamido)camphorimide | researchgate.net |

| D-(+)-Camphoric anhydride | 2-Aminopyridine | o-xylene, reflux | N-(pyridin-2-yl)camphorimide | researchgate.net |

| (+)-Camphoric acid | Ethylenediamine | Phenol, reflux | Imidazoline derivative | researchgate.net |

Applications in Asymmetric Synthesis and Chiral Induction

(1R)-(+)-Camphanic Acid as a Chiral Auxiliary in Diastereoselective Reactions

This compound has been successfully employed in a range of diastereoselective transformations, demonstrating its versatility in controlling stereochemistry.

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings with up to four new stereocenters, can be rendered highly diastereoselective through the use of chiral auxiliaries. mdpi.comnih.gov this compound has been utilized in this capacity. For instance, the esterification of furfuryl alcohol with this compound followed by a Diels-Alder cycloaddition with maleic anhydride (B1165640) yielded a crystalline adduct with high stereocontrol. organic-chemistry.org This strategy was a key step in the total synthesis of tetrodotoxin (B1210768), a complex marine natural product. organic-chemistry.org The rigid framework of the camphanate auxiliary effectively shields one face of the dienophile, directing the approach of the diene to the opposite face and resulting in a high degree of asymmetric induction.

In another example, the zinc iodide-catalyzed cycloaddition of furan (B31954) to 1-cyanovinyl (1′S)-camphanate led to the formation of an optically pure cycloadduct. researchgate.net Saponification of this adduct afforded the desired enantiomerically pure 7-oxabicyclo[2.2.1]hept-5-en-2-one and allowed for the recovery of the (1S)-camphanic acid auxiliary. researchgate.net

| Reaction | Dienophile | Diene | Key Feature | Reference |

| Diels-Alder Cycloaddition | This compound ester of furfuryl alcohol | Maleic anhydride | High stereocontrol in the synthesis of a tetrodotoxin intermediate. | organic-chemistry.org |

| Diels-Alder Cycloaddition | 1-Cyanovinyl (1′S)-camphanate | Furan | Formation of an optically pure 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivative. | researchgate.net |

Polypropionates are a class of natural products characterized by a repeating sequence of methyl-substituted carbon atoms. Their stereocontrolled synthesis is a significant challenge in organic chemistry. This compound has been instrumental as a chiral auxiliary in methodologies developed for the efficient diastereoselective synthesis of polypropionate fragments. researchgate.netresearchgate.net These methods often involve the use of 'naked sugars'—enantiomerically pure 7-oxanorbornene derivatives—where the camphanic acid auxiliary is recovered early in the synthesis. researchgate.netresearchgate.net The strategic use of this auxiliary allows for the creation of polyketide and polypropionate fragments, sometimes in one-pot operations, containing multiple contiguous stereogenic centers. researchgate.netresearchgate.net These fragments are valuable building blocks for the synthesis of complex polypropionate antibiotics like Rifamycin S. researchgate.net

Glycomimetics, compounds that mimic the structure of carbohydrates, and rare sugars are of significant interest due to their diverse biological activities. doaj.orgnih.gov The asymmetric synthesis of these molecules often relies on the use of chiral auxiliaries to control stereochemistry. mdpi.com this compound, along with its enantiomer, has been employed in efficient diastereoselective syntheses of rare sugars and glycomimetics. researchgate.netresearchgate.netdoaj.org These syntheses frequently utilize the 'naked sugar' methodology, where the chiral auxiliary is attached to a precursor and later removed. researchgate.netresearchgate.net For example, enantiomerically pure D- and L-ribose derivatives have been synthesized from intermediates derived from the resolution of (±)-7-oxabicyclo[2.2.1]heptan-2-one using camphanic acid. researchgate.net In this approach, the chiral auxiliary was recovered at an early stage. researchgate.net

| Target Molecule Class | Synthetic Strategy | Role of this compound | Reference |

| Polypropionates | 'Naked sugar' methodology | Chiral auxiliary for diastereoselective synthesis of fragments. | researchgate.netresearchgate.net |

| Glycomimetics and Rare Sugars | 'Naked sugar' methodology, resolution of intermediates | Chiral auxiliary for diastereoselective synthesis and resolution. | researchgate.netresearchgate.netdoaj.org |

The demand for enantiomerically pure pharmaceuticals has driven the development of stereocontrolled synthetic methods. researchgate.net this compound serves as a crucial chiral auxiliary in the synthesis of key intermediates for various biologically active compounds. Its application in the synthesis of unnatural amino acids, which are important building blocks for pharmaceuticals, has been documented. acs.org Furthermore, derivatives of camphoric acid have been used to create chiral ligands for enantioselective reactions, such as the alkylation of aldehydes. researchgate.net The stereoselective synthesis of complex natural products, such as tetrodotoxin, highlights the importance of camphanic acid-mediated reactions in constructing intricate molecular architectures with high fidelity. organic-chemistry.org The Nicholas reaction, a tool for the stereoselective synthesis of bioactive compounds, has also utilized (1R,3S)-camphoric acid in the preparation of propargylic alcohols, which are precursors for cyclization reactions. researchgate.net

Mechanistic Understanding of Chiral Induction in this compound Mediated Reactions

The effectiveness of this compound as a chiral auxiliary stems from its rigid, sterically demanding structure, which creates a well-defined chiral environment around the reaction center. When attached to a substrate, typically through an ester linkage, the bulky gem-dimethyl group and the bicyclic framework of the camphanate moiety effectively block one face of the prochiral center. researchgate.net This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in a high degree of stereoselectivity.

In crystallization-induced asymmetric transformations, camphoric acid can act as a chiral induction agent. csulb.eduresearchgate.net Although it may not be incorporated into the final crystal structure, it participates in the nucleation and crystallization processes, controlling the absolute chirality of the resulting crystals. csulb.edu It is proposed that the chiral reagent cooperatively binds with achiral building units, directing the formation of a homochiral product before being replaced by achiral ligands. csulb.edu This demonstrates a fascinating mechanism of chiral information transfer where the transient interaction with the chiral auxiliary dictates the stereochemical outcome of the final product.

Applications in Chiral Resolution and Enantiomeric Separation

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

One of the most classical and industrially viable methods for resolving racemic mixtures is through the formation of diastereomeric salts. researchgate.netspcmc.ac.in This technique involves reacting a racemic acid or base with a single enantiomer of a chiral base or acid, respectively. (1R)-(+)-Camphanic acid serves as an effective chiral acid for resolving racemic bases. The reaction yields a mixture of two diastereomeric salts: [(+)-acid·(+)-base] and [(+)-acid·(-)-base]. Because these salts have distinct physical properties, particularly solubility, they can be separated by fractional crystallization. spcmc.ac.in One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. researchgate.net After separation, the pure enantiomer of the base can be recovered by treating the isolated diastereomeric salt with a mineral acid to neutralize the resolving agent.

A notable industrial application demonstrates this principle. The enantiomers of methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-6-methyl-1,4-dihydro-5-pyrimidinecarboxylate were successfully separated using (−)-camphanic acid. It was discovered that the (−)-camphanic acid salt of the (R)-enantiomer is significantly less soluble than the salt of the (L)-enantiomer in many solvents. google.com This difference in solubility allows for the selective crystallization of the (R)-enantiomer's salt, providing an efficient means of resolution. google.com The separation can be achieved either by crystallizing the less soluble salt from a solution or by dissolving the more soluble salt out of the solid mixture. google.com

| Property | Details | Reference |

| Racemic Compound | Methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-6-methyl-1,4-dihydro-5-pyrimidinecarboxylate | google.com |

| Resolving Agent | (−)-Camphanic acid | google.com |

| Principle of Separation | The (−)-camphanic salt of the (R)-enantiomer is less soluble than the (−)-camphanic salt of the (L)-enantiomer. | google.com |

| Separation Method | Fractional crystallization based on solubility differences in solvents like diisopropyl ether. | google.com |

| Outcome | Separation of the (R) and (L) enantiomers. | google.com |

Chromatographic Resolution of Diastereomeric Derivatives of this compound

When direct crystallization of diastereomeric salts is not feasible, an alternative and widely used strategy is to convert the enantiomers into covalent diastereomeric derivatives, which are then separated by chromatography. This indirect method involves reacting the racemic mixture (typically an alcohol or amine) with an enantiomerically pure chiral derivatizing agent, such as (1R)-(+)-camphanoyl chloride. osu.eduakjournals.com The resulting diastereomers can then be separated on a standard, achiral stationary phase due to their different interactions with the column packing material. osu.edu

This approach was successfully used for the resolution of a complex, racemic hydroxy-substituted dithia-aza tcichemicals.comhelicene. Reaction with (1S)-(−)-camphanic acid formed diastereomeric esters that could be efficiently separated, ultimately yielding the pure helicene enantiomers with an enantiomeric excess of ≥99%. nih.gov

Gas chromatography is a powerful tool for assessing the enantiomeric purity of volatile compounds. For chiral analysis on a standard achiral GC column, prior derivatization to form diastereomers is necessary. scirp.orgscirp.org this compound, typically via its acid chloride, is an effective reagent for this purpose. scirp.org

A well-documented example is the determination of the enantiomeric purity of nicotine (B1678760). In this method, nicotine is first demethylated to its precursor, nornicotine (B190312). The racemic nornicotine is then derivatized with (−)-camphanic acid chloride to form diastereomeric amides. nih.govacs.org These derivatives are sufficiently volatile and thermally stable for GC analysis, and they are readily separated on a standard capillary column, allowing for the accurate quantification of the original (R)- and (S)-nicotine enantiomers with a purity determination greater than 98%. nih.govacs.org

| Analyte | Derivatization Steps | Analytical Method | Outcome | Reference |

| Nicotine | 1. Demethylation to nornicotine. 2. Reaction with (−)-camphanic acid chloride to form diastereomeric amides. | Capillary Gas Chromatography (GC) on an achiral column. | Separation of diastereomeric amides allows for determination of the enantiomeric purity of the original nicotine sample to >98%. | nih.govacs.org |

High-performance liquid chromatography (HPLC) is the most common chromatographic technique for separating diastereomeric derivatives of this compound. The method's versatility allows for separation using both normal-phase and reversed-phase conditions, depending on the properties of the derivatives. For instance, good separation of N-camphanyl derivatives of β-carboline alkaloids was achieved using normal-phase HPLC. researchgate.net

Reversed-phase HPLC has also been employed effectively. A validated method was developed for the enantioseparation of the antiarrhythmic drug (R,S)-mexiletine. After derivatization with (1S)-(−)-camphanic chloride, the resulting diastereomers were baseline-separated using a reversed-phase column. akjournals.com The method was robust enough to be scaled up for small-scale preparative separation, after which the pure enantiomer was recovered by hydrolysis. akjournals.com Similarly, diastereomeric esters of various flavonoids, formed by reaction with (1S)-(-)-camphanic acid, were successfully resolved using reversed-phase HPLC, allowing for their isolation with high diastereomeric excess (>98%). nih.gov

| Analyte | Derivatizing Agent | HPLC Mode | Key Findings | Reference |

| (R,S)-Mexiletine | (1S)-(−)-Camphanic chloride | Reversed-Phase | Baseline separation of diastereomers achieved; method validated and scaled to preparative level. | akjournals.com |

| Flavonoids (Naringenin, etc.) | (1S)-(-)-Camphanic acid | Reversed-Phase | Diastereomeric esters isolated with >98% diastereomeric excess. | nih.gov |

| β-Carboline Alkaloids | (1R)-(+)-Camphanoyl chloride | Normal-Phase | Good separation of the rigid N-camphanyl derivatives. | researchgate.net |

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and efficiency. chromatographyonline.com SFC uses supercritical CO₂ as the main component of the mobile phase, which has low viscosity and high diffusivity, enabling faster analyses. shimadzu.comnih.gov While SFC with chiral stationary phases is a primary method for direct enantiomer separation, derivatization with reagents like camphanic acid chloride followed by separation on an achiral column is also a highly effective strategy. nih.govresearchgate.net This approach is particularly beneficial for the separation of polar stereoisomers that may be challenging to resolve using other techniques. researchgate.net

Kinetic Resolution Methodologies Employing this compound

Kinetic resolution is a technique used to separate a racemic mixture based on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, becoming enriched in the product mixture, while the slower-reacting enantiomer becomes enriched in the unreacted starting material. wikipedia.org

This compound and its derivatives can be employed in such resolutions. In the enantioseparation of (R,S)-mexiletine, kinetic resolution was observed during the derivatization reaction with (1S)-(−)-camphanic chloride. akjournals.com By optimizing the reaction conditions (mole ratio of reactants, reaction time), a diastereomeric excess of up to 74% for the (R)-isomer could be achieved, demonstrating that one enantiomer of mexiletine (B70256) reacted preferentially with the chiral acyl chloride. akjournals.com While enzymatic methods are more common for kinetic resolutions, this example highlights the utility of camphanoyl chloride as a chemical resolving agent that operates via kinetic differentiation. wikipedia.orgthieme-connect.de

Strategic Derivatization with (1R)-(+)-Camphanoyl Chloride for Enhanced Stereoisomeric Separation

The conversion of this compound to its more reactive acid chloride, (1R)-(+)-camphanoyl chloride, is a key strategy for its use as a chiral derivatizing agent. chemicalbook.com This reagent readily reacts with nucleophilic functional groups like alcohols and amines to form stable diastereomeric esters and amides, respectively. nih.govchemicalbook.com

This derivatization is a powerful tool for several reasons. Firstly, the reaction itself is often simple, fast, and cost-effective. nih.gov Secondly, the introduction of the camphanoyl moiety adds two additional chiral centers to the analyte molecule. This structural modification enhances the physicochemical differences between the diastereomers, which often leads to better and more reliable separation on both standard achiral and chiral chromatographic phases. nih.gov This enhancement is crucial for developing robust analytical methods for determining enantiomeric purity and for preparative separations to isolate pure enantiomers for further study. akjournals.comnih.govsigmaaldrich.com

Role in Organocatalysis and Catalytic Asymmetric Reactions

Design and Synthesis of Camphor-Derived Organocatalysts

The design of organocatalysts from the camphor (B46023) skeleton is a well-established strategy in asymmetric synthesis. benthamdirect.com Camphor is a readily available chiral pool building block that exists in both enantiomeric forms. nih.govchim.it Its derivatives, such as (1S)-(+)-ketopinic acid and (1S)-(+)-10-camphorsulfonic acid, are common precursors for synthesizing a wide range of regio- and stereo-chemically diverse catalysts. nih.govmdpi.com

A prevalent design strategy involves connecting the rigid bicyclic camphor framework to a secondary catalytic moiety, such as a proline derivative, via a suitable spacer. benthamdirect.comuni-lj.si This modular approach allows for the creation of a library of catalysts that can be fine-tuned for specific stereoselective reactions. benthamdirect.comuni-lj.si For example, novel bifunctional quaternary ammonium (B1175870) salt phase-transfer organocatalysts have been synthesized in four steps from (+)-camphor-derived 1,3-diamines. nih.gov These catalysts incorporate hydrogen bond donor groups like (thio)urea or squaramide. nih.gov

The synthesis processes are often operationally simple, enabling larger-scale preparation. benthamdirect.com For instance, C1-symmetric chiral diamines have been synthesized by condensing exo-(−)-bornylamine with various Cbz-protected amino acids. rsc.org Similarly, a series of 18 different chiral non-racemic 1,2-, 1,3-, and 1,4-diamines have been synthesized from commercial (1S)-(+)-ketopinic acid and (1S)-(+)-10-camphorsulfonic acid. nih.gov These diamines were subsequently converted into bifunctional thiourea (B124793) organocatalysts. nih.gov

The types of organocatalysts derived from camphor can be broadly categorized into two groups:

Bifunctional catalysts: These constitute the larger group and are characterized by having two chiral fragments. The camphor unit is covalently linked to another chiral moiety, commonly a pyrrolidine (B122466) derivative like proline. nih.gov

Single chiral framework catalysts: In this smaller group, the camphor skeleton is the sole source of chirality. nih.gov

Catalytic Activity in Asymmetric Michael Additions

Camphor-derived organocatalysts have proven to be highly effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. rsc.org These reactions often proceed under mild conditions, yielding products with good to excellent stereoselectivities. benthamdirect.com

For example, a camphor-derived C1-symmetric chiral diamine has been shown to efficiently catalyze the Michael addition of nitroalkanes to a broad range of enones, achieving high yields (up to 96%) and excellent enantioselectivities (up to 98% ee). rsc.org Similarly, pyrrolidinyl–camphor derivatives have been successfully used as catalysts for the direct Michael addition of symmetrical α,α‐disubstituted aldehydes to β‐nitroalkenes, resulting in high chemical yields and stereoselectivities (up to 98:2 diastereomeric ratio and 99% enantiomeric excess). dntb.gov.uanih.gov

The catalytic efficiency is demonstrated across various substrates. A highly efficient camphor–1,3-diamine-derived squaramide organocatalyst has shown excellent enantioselectivities (up to >99% ee) in the Michael addition of 1,3-dicarbonyl nucleophiles to trans-β-nitrostyrene derivatives. uni-lj.si Even under neat (solvent-free) conditions, pyrrolidinyl-camphor bifunctional catalysts have effectively catalyzed the asymmetric Michael addition of aldehydes and ketones to different nitroolefins with high yields and stereoselectivity. researchgate.net However, not all derivatives show high enantioselectivity; camphor-derived phase-transfer organocatalysts used in the α-alkylation of a glycine (B1666218) Schiff base yielded enantioselectivities of up to only 39% ee. nih.gov

| Catalyst Type | Reactants | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| C1-symmetric chiral diamine | Nitroalkanes and Enones | up to 96% | - | up to 98% | rsc.org |

| Pyrrolidinyl–camphor derivative | α,α‐disubstituted aldehydes and β‐nitroalkenes | High | up to 98:2 | up to 99% | dntb.gov.uanih.gov |

| 1,3-diamine-derived squaramide | 1,3-dicarbonyls and trans-β-nitrostyrenes | - | - | up to >99% | uni-lj.si |

| Thiourea (endo-1,3-diamine derived) | Acetylacetone and trans-β-nitrostyrene | - | - | 91.5:8.5 er | nih.gov |

Organocatalytic Cyclization Reactions (e.g., Nazarov Cyclization)

The rigid framework of camphor derivatives makes them attractive candidates for designing catalysts for stereoselective cyclization reactions. The organocatalytic asymmetric Nazarov cyclization, a 4π-electrocyclization of divinyl ketones to form cyclopentenones, is a key reaction where such catalysts can be applied. organic-chemistry.orgscispace.com

An organocatalytic asymmetric Nazarov cyclization of diketoesters has been developed that operates through a dual activation mechanism. nih.gov This method leads to cyclic products with two adjacent quaternary asymmetric carbon atoms with high diastereoselectivity and enantiomeric excess. scispace.comnih.gov The screening of various catalysts for this reaction led to the development of a novel thiourea catalyst that incorporates a primary amino group. scispace.com Bifunctional organocatalysts that combine a Brønsted acidic group (like thiourea) and a Lewis basic group have proven effective. organic-chemistry.org While specific examples employing catalysts directly derived from (1R)-(+)-camphanic acid for the Nazarov cyclization are not prominently documented in the reviewed literature, the success of chiral thiourea and diamine catalysts in this transformation suggests that the camphor scaffold is a highly suitable platform for developing new catalysts for this and other cyclization reactions. nih.govscispace.com

(1R)-(+)-Camphorsulfonic Acid in Chiral Acid Catalysis and Enantioselectivity

(1R)-(+)-Camphorsulfonic acid (CSA), a related and commercially available derivative of camphor, is a versatile and powerful chiral Brønsted acid catalyst in organic synthesis. chemicalbook.comresearchgate.netnih.gov Unlike camphanic acid, which is a carboxylic acid, camphorsulfonic acid is a stronger sulfonic acid, which expands the range of its catalytic applications. nih.govchemimpex.com

CSA is widely used as a chiral resolving agent for the separation of enantiomers, often through the formation of diastereomeric salts. chemicalbook.comcore.ac.uk Beyond resolution, it serves as an effective chiral catalyst in various asymmetric syntheses. chemimpex.com For instance, D-CSA has been employed as an efficient catalyst for the enantioselective Friedel-Crafts reaction between indoles and aromatic enones, yielding β-indolyl ketimines with excellent yields and moderate enantioselectivity. chemicalbook.com The enantioselective Henry (nitroaldol) reaction between nitromethane (B149229) and aromatic aldehydes has also been successfully catalyzed by a chiral iminopyridine copper complex prepared using CSA. chemicalbook.comresearchgate.net

Its utility extends to acting as a chiral auxiliary, helping to induce stereoselectivity in reactions. chemimpex.com The unique structure of CSA allows it to stabilize transition states, enhancing reaction selectivity and yield, which is particularly valuable in medicinal chemistry and the synthesis of fine chemicals. chemimpex.com

Supramolecular Chemistry and Crystal Engineering with 1r + Camphanic Acid

Formation of Hydrogen-Bonded Adducts with Organic Polyamines

While direct structural studies of (1R)-(+)-camphanic acid with organic polyamines are not extensively detailed in the provided research, the principles of hydrogen bonding suggest a strong potential for the formation of well-defined adducts. Polyamines, with their multiple hydrogen bond donor sites (primary and secondary amines), can interact with the hydrogen bond acceptor sites on the camphanic acid molecule, namely the carboxylic acid group and the carbonyl group of the lactone.

These interactions are expected to lead to the formation of crystalline salts or co-crystals, where the stoichiometry and the three-dimensional arrangement are dictated by the geometry of the interacting molecules and the number of amine functionalities. The resulting supramolecular structures would likely feature extensive hydrogen-bonding networks, contributing to the stability of the crystalline lattice.

An analogous example of adduct formation can be seen in the reaction of camphanic acid with silver(I) oxide, which yields water-soluble silver(I) complexes. X-ray crystallography of these complexes reveals the formation of unique helical and zigzag polymeric structures through the self-assembly of dimeric units. This demonstrates the capability of the camphanate ligand to direct the formation of ordered supramolecular architectures through coordination and hydrogen bonding.

Engineering Chiral Gels and Self-Assembled Systems

The inherent chirality of this compound makes it a valuable component in the design of chiral gels and other self-assembled systems. These soft materials are formed through the hierarchical self-assembly of molecules driven by non-covalent interactions, leading to the formation of entangled three-dimensional networks that immobilize a solvent.

A notable example involves the use of (1S)-camphanic-decorated biscyanostilbene. acs.org This molecule has been shown to undergo self-assembly, forming gels in dimethyl sulfoxide (B87167) (DMSO). acs.org The resulting gel is composed of right-handed nanotwists. acs.org In contrast, in ethanol, the same compound forms suspensions containing left-handed nanotubes. acs.org This solvent-modulated self-assembly highlights the critical role of the environment in directing the formation of specific chiral nanostructures. The handedness of these assemblies can be confirmed by techniques such as circular dichroism (CD) and circularly polarized luminescence (CPL) spectroscopy. acs.org

The ability to control the chirality and morphology of the self-assembled structures by varying the solvent or other external stimuli is a key area of research in the development of responsive "smart" materials.

| Feature | Description | Reference |

| Chiral Building Block | (1S)-camphanic-decorated biscyanostilbene | acs.org |

| Solvent for Gelation | Dimethyl sulfoxide (DMSO) | acs.org |

| Self-Assembled Structure in Gel | Right-handed nanotwists | acs.org |

| Self-Assembled Structure in Suspension (Ethanol) | Left-handed nanotubes | acs.org |

| Characterization Techniques | Circular Dichroism (CD), Circularly Polarized Luminescence (CPL) | acs.org |

Integration into Chiral Metal-Organic Frameworks (MOFs)

Chiral Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral ligands like this compound or its derivatives into MOF structures is a key strategy for creating materials with applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Camphoric acid, a closely related dicarboxylic acid, is a well-studied enantiopure ligand for the construction of chiral MOFs. researchgate.net Its rigidity and resistance to racemization make it an excellent candidate for building robust, homochiral frameworks. researchgate.net For instance, a homochiral multifunctional MOF, JUC-112, was synthesized using a ligand derived from d-(+)-camphoric acid. nih.gov This material exhibits a 2-dimensional chiral layer structure with rod-shaped secondary building units and shows properties such as high thermal stability, second-order nonlinear optical effects, and photoluminescence. nih.gov

The strategy of extending the camphoric acid ligand, for example by incorporating an aromatic ring, can enhance the thermal stability of the resulting MOF. nih.gov The functional groups within the ligand, such as amide groups, can also provide sites for interaction with guest molecules within the pores of the framework. nih.gov

| MOF Example | Ligand Derivative | Key Structural Feature | Potential Applications | Reference |

| JUC-112 | 4-(3-carboxy-2,2,3-trimethylcyclopentanecarboxamido) benzoic acid (from d-(+)-camphoric acid) | 2D chiral layer with rod-shaped secondary building units | Alcohol/water separation, nonlinear optics, photoluminescence | nih.gov |

| PCN-700-C | d-camphorate | Linker installed in a flexible Zr-based MOF | Enantioselective luminescent sensing of chiral drugs | acs.org |

Crystallization Phenomena and Chiral Induction in the Solid State

The crystallization of chiral molecules is a complex process that can lead to different solid-state forms, including conglomerates (mechanical mixtures of enantiopure crystals) and racemic compounds (where both enantiomers are present in a regular arrangement within the same crystal). Crystal engineering principles can be applied to influence the outcome of crystallization and to achieve chiral resolution. rsc.org

This compound and its derivatives are effective resolving agents, often forming diastereomeric salts or esters with racemic mixtures that can be separated by fractional crystallization. researchgate.net The different physical properties of the diastereomers, such as solubility, allow for their separation.

Furthermore, chiral molecules like camphoric acid can act as chiral induction agents during crystallization. researchgate.net This means they can influence the chirality of a new crystalline phase formed from achiral or racemic components. For example, the crystallization of a manganese-formate-adc system in the presence of D-camphoric acid consistently produces a chiral material with a specific handedness, as confirmed by solid-state circular dichroism. researchgate.net This demonstrates the transfer of chirality from the camphoric acid to the final solid-state structure.

The study of silver(I) complexes with camphanic acid also provides insights into crystallization phenomena. The self-assembly of dimeric units of the silver camphanate complex leads to the formation of polymeric structures with specific helical or zigzag conformations in the solid state, showcasing the role of the chiral ligand in directing the crystal packing.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. In the context of stereochemical analysis, (1R)-(+)-camphanic acid serves as a chiral derivatizing agent, converting enantiomers into diastereomers with distinguishable NMR spectra.

Differentiation of Diastereotopic Hydrogens in Derivatized Substrates

The derivatization of chiral alcohols and amines with this compound introduces a rigid chiral environment that can lead to significant chemical shift differences for diastereotopic protons in the substrate. orgsyn.org This effect is particularly useful for determining the enantiomeric purity of compounds, including those with α-deutero primary alcohols. orgsyn.org The formation of camphanate esters or amides restricts the conformational freedom of the resulting diastereomers, leading to distinct magnetic environments for protons that were otherwise chemically equivalent in the original enantiomers. researchgate.net

For instance, the reaction of a chiral primary alcohol with (1R)-(+)-camphanoyl chloride results in diastereomeric esters. The diastereotopic α-hydrogen atoms of the alcohol moiety will exhibit separate signals in the ¹H NMR spectrum, allowing for their differentiation and quantification. orgsyn.org

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereotopic Protons in Camphanate Esters

| Chiral Substrate | Derivatizing Agent | Diastereotopic Protons | Solvent | Δδ (ppm) | Reference |

| Aryl-glycerols (threo, 1S,2S) | (-)-Camphanoyl chloride | H-3 | DMSO-d6 | >0.20 | rsc.org |

| Aryl-glycerols (threo, 1R,2R) | (-)-Camphanoyl chloride | H-3 | DMSO-d6 | <0.15 | rsc.org |

| Aryl-glycerols (erythro, 1R,2S) | (-)-Camphanoyl chloride | H-3 | DMSO-d6 | >0.09 | rsc.org |

| Aryl-glycerols (erythro, 1S,2R) | (-)-Camphanoyl chloride | H-3 | DMSO-d6 | <0.05 | rsc.org |

Note: This table is illustrative and specific Δδ values can vary depending on the substrate and experimental conditions.

Assignment of Absolute Configurations via NMR

Beyond determining enantiomeric purity, NMR analysis of camphanate derivatives can be used to assign the absolute configuration of the parent molecule. This is often achieved by establishing empirical rules based on the observed chemical shift differences (Δδ) between the diastereomers. rsc.org For example, a study on aryl-glycerols derivatized with camphanoyl chloride established a correlation between the magnitude of Δδ for the diastereotopic methylene (B1212753) protons and the absolute configuration of the glycerol (B35011) moiety. rsc.orgrsc.org In DMSO-d6, specific ranges of Δδ values were found to correspond to the (1R,2R), (1S,2S), (1R,2S), and (1S,2R) configurations. rsc.orgrsc.org This method provides a reliable alternative to more complex techniques, although the empirical rules may be solvent-dependent. rsc.org Quantum chemical calculations of ¹H NMR chemical shifts can further validate these empirical observations. rsc.orgrsc.org

Vibrational and Electronic Circular Dichroism (CD/VCD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Both electronic CD (ECD) and vibrational CD (VCD) are exquisitely sensitive to the three-dimensional structure of a molecule, including its absolute configuration and conformation in solution. encyclopedia.pubresearchgate.net

Chiral Recognition and Sensing Applications

The distinct chiroptical properties of this compound and its derivatives make them suitable for applications in chiral recognition and sensing. The interaction of a chiral analyte with a chiral host, such as a metal-organic framework (MOF) constructed with camphanic acid, can induce or alter the CD signal, allowing for the detection and differentiation of enantiomers. researchgate.net For example, a MOF incorporating D-camphanic acid has been used to recognize the enantiomers of ethyl lactate (B86563) through changes in the CD spectrum upon guest binding. researchgate.net Supramolecular cages have also been shown to amplify the CD signal of chiral dicarboxylic acids like (1R,3S)-camphoric acid, demonstrating the potential for highly sensitive chiroptical sensing. acs.org

Conformational Analysis and Absolute Configuration Studies

VCD spectroscopy, in combination with quantum chemical calculations, is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules. researchgate.netnih.govnih.gov For (-)-(1S,3R)-camphanic acid, VCD studies in deuterated chloroform (B151607) revealed that at low concentrations, a monomeric form with an intramolecular hydrogen bond is predominant. nih.govresearchgate.net At higher concentrations, a dimer formed through intermolecular hydrogen bonds becomes the major species. nih.govresearchgate.net By comparing the experimental VCD spectrum with spectra calculated for different conformers and configurations using Density Functional Theory (DFT), the absolute configuration and the dominant conformations in solution can be unequivocally assigned. nih.govresearchgate.net This approach has been successfully applied to numerous complex molecules, providing insights into their stereochemistry that can be difficult to obtain by other means. researchgate.netnih.gov

Table 2: Conformational Analysis of (-)-(1S,3R)-Camphanic Acid by VCD

| Concentration | Dominant Species | Key Interaction | Reference |

| Dilute (0.005 M) | Monomer | Intramolecular H-bond (hydroxyl to lactone) | nih.govresearchgate.net |

| Concentrated (0.200 M) | Dimer | Intermolecular H-bond (carboxyl groups) | nih.govresearchgate.net |

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

When a chiral molecule is derivatized with this compound, the known absolute configuration of the camphanate moiety serves as an internal reference. tcichemicals.com This allows for the determination of the absolute configuration of the substrate by relating it to the fixed stereochemistry of the chiral auxiliary. tcichemicals.com This method has been widely used to establish the absolute configuration of a variety of compounds, including alcohols and amines. tcichemicals.comnih.gov For example, the absolute configuration of the active enantiomer of amlodipine (B1666008) was corrected to (-)-S through X-ray analysis of its derivative with (1S)-camphanic acid. nih.gov Similarly, the absolute configuration of (+)-ethanol-1-d was determined to be R by neutron diffraction analysis of its (−)-(1S)-camphanate ester, with the camphanate's configuration having been previously established by X-ray crystallography. acs.org

The high crystallinity of many camphanate derivatives further facilitates their analysis by X-ray diffraction, making this a robust and reliable method for absolute configuration assignment. tcichemicals.com

Mass Spectrometry (MS) Applications in Chiral Analysis

This compound, and more commonly its highly reactive derivative (1R)-(-)-camphanic acid chloride, serves as a powerful chiral derivatizing agent in the field of mass spectrometry for the analysis and quantification of enantiomers. nih.govscirp.org The fundamental principle involves the covalent reaction of the chiral camphanic acid chloride with a racemic or enantiomerically-enriched analyte that possesses a reactive functional group, such as a hydroxyl or an amine. This reaction quantitatively converts the pair of enantiomers into a pair of diastereomers.

While enantiomers are indistinguishable by most achiral analytical methods, the resulting diastereomers possess distinct physical properties. This difference allows for their separation and differential analysis using mass spectrometric techniques, often coupled with chromatography. tcichemicals.comlcms.cz Tandem mass spectrometry (MS/MS) is particularly effective for this purpose. nih.govresearchgate.net In a typical MS/MS experiment, the protonated diastereomeric ions are isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed, and it is often observed that the relative abundances of specific fragment ions differ significantly between the two diastereomers. This difference in fragmentation patterns provides the basis for chiral recognition and quantification. nih.govresearchgate.net

A key metric used to express the degree of chiral discrimination is the chiral recognition factor (Rchiral), which is calculated from the ratios of the characteristic fragment ion intensities of the two diastereomers. For instance, in a study involving the derivatization of the drug levodropropizine (B346804) and its enantiomer, dextrodropropizine, with (-)-camphanic acid chloride, a tandem MS method was developed that yielded an Rchiral value of approximately 1.5, enabling their successful quantification. nih.govresearchgate.net

This derivatization strategy has been successfully applied in drug metabolism and pharmacokinetic (DMPK) studies. In one application, metabolites of the antibacterial agent GSK1322322 were derivatized with camphanic chloride. The resulting diastereomers were then separated and analyzed using UltraPerformance Convergence Chromatography (UPC²) coupled with MS/MS, demonstrating a robust method for investigating in vivo chiral inversion. lcms.czwaters.com

| Analyte Class | Derivatizing Agent | Analytical Technique | Key Finding | Reference(s) |

| Chiral Alcohols, Amines | (1R)-(-)-Camphanic acid chloride | Tandem Mass Spectrometry (MS/MS) | Forms diastereomers with different fragmentation patterns upon CID, allowing quantification. | nih.gov, researchgate.net, nih.gov |

| Drug Enantiomers (Levodropropizine) | (-)-Camphanic acid chloride | Tandem Mass Spectrometry (MS/MS) | Achieved chiral recognition with an Rchiral value of ~1.5 based on fragment ion abundances. | nih.gov, researchgate.net |

| Stereoisomeric Metabolites (GSK1322322) | Camphanic chloride | UPC²/MS/MS | Enabled separation and quantification of diastereomeric derivatives in biological matrix extracts. | waters.com, lcms.cz |

| Cyclic α-amino acids | Camphanic acid | Mass Spectrometry | Acts as a chiral selector to form diastereomeric complexes for analysis. | polyu.edu.hk |

Quartz Crystal Microbalance (QCM) for Chiral Sensing and Detection

The quartz crystal microbalance (QCM) is a highly sensitive mass-sensing technique capable of detecting nanoscale mass changes, making it a valuable tool for chiral sensing when modified with a chiral selector. beilstein-journals.org In this context, (1R,3S)-(+)-camphoric acid, a dicarboxylic acid closely related to camphanic acid, is a critical building block for creating enantioselective surfaces on QCM sensors. beilstein-journals.orgnih.gov

A prominent strategy involves the use of (1R,3S)-(+)-camphoric acid as a chiral organic linker to construct homochiral Metal-Organic Frameworks (MOFs) on the gold electrode of a QCM sensor. beilstein-journals.orgrsc.org These specialized thin films, known as surface-mounted MOFs (SURMOFs), are typically grown using a layer-by-layer liquid-phase epitaxial method. mdpi.comresearchgate.net For example, enantiopure films of [{Zn₂( (+)cam)₂(dabco)}n] have been synthesized, where (+)cam is derived from (1R,3S)-(+)-camphoric acid and dabco is a pillar linker. beilstein-journals.orgresearchgate.net

The principle of detection relies on the enantioselective interaction between the chiral pores of the MOF and the chiral analyte. The ordered, chiral environment of the SURMOF leads to differential adsorption of enantiomers from the gas or liquid phase. One enantiomer may bind more strongly or at a faster rate than its mirror image, resulting in a distinct frequency change of the QCM, which is directly proportional to the mass adsorbed on the surface. researchgate.netacs.org

Researchers have demonstrated that the orientation of the SURMOF crystals on the QCM surface can significantly influence the enantioselectivity. beilstein-journals.orgresearchgate.net Furthermore, QCM sensors coated with camphoric acid-based MOFs have been integrated into sensor arrays, or "electronic noses," for the complex task of discriminating between various chiral odor molecules. beilstein-journals.orgrsc.org In one such array, sensors with homochiral MOFs containing D-camphorate could enantioselectively distinguish between molecules like limonene, 2-octanol, and 1-phenylethanol, while sensors with achiral MOFs could not. beilstein-journals.org This combined approach achieved a high accuracy of 96% for the detection and discrimination of chiral odor molecules. beilstein-journals.org

| Sensor Material/System | Chiral Component | Target Analytes | Key Finding | Reference(s) |

| Chiral MOF Film (SURMOF) | (1R,3S)-(+)-Camphoric acid | Hexanediol enantiomers | Enantiopure SURMOFs demonstrated significant differences in the uptake and absorption rate for the enantiomeric pair. | researchgate.net |

| Core-Shell MOF | (+)-Camphoric acid | (R)- and (S)-Limonene | The chiral shell created on an achiral MOF core induced preferred sorption kinetics toward (S)-limonene over (R)-limonene. | acs.org |

| QCM Electronic Nose Array | D-Camphorate-based MOFs | Limonene, 2-octanol, 1-phenylethanol | The array of chiral and achiral MOF sensors successfully discriminated between different chiral odor molecules with 96% accuracy. | beilstein-journals.org, rsc.org |

| Zinc-based SURMOF | (+)-Camphoric acid | Methyl-lactate enantiomers | The enantiopure MOF film showed preferential adsorption for one methyl-lactate enantiomer over the other, resulting in different mass loadings on the QCM. | mdpi.com |

Biochemical and Pharmacological Research Implications of 1r + Camphanic Acid Derivatives

Studies on Enzyme-Catalyzed Reactions and Biochemical Pathways

The inherent structure of camphanic acid and its precursors, like camphor (B46023), makes them subjects and tools for investigating enzymatic reactions and metabolic pathways.

Research into the degradation pathway of the related compound (1R)-(+)-camphor in microorganisms such as Rhodococcus sp. has illuminated a series of enzyme-catalyzed steps. researchgate.net This pathway involves a sequence of enzymatic reactions including hydroxylation by cytochrome P450, oxidation by dehydrogenase, and hydrolysis by 6-oxo camphor hydrolase, eventually leading to intermediates like isoketo camphoric acid. researchgate.net Understanding these pathways provides insight into microbial metabolism and potential biocatalytic applications.

Furthermore, derivatives of camphanic acid have been used as substrates in studies aimed at the selective functionalization of C-H bonds, a type of reaction central to many enzymatic processes. For instance, a manganese (Mn) catalyst system has been developed for the site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acids, including camphanic acid. torvergata.it This reaction mimics enzymatic precision by selectively targeting a specific methyl group on the molecule. torvergata.it The mechanism is believed to involve a highly reactive Mn(IV)-oxyl intermediate that abstracts a hydrogen atom, leading to a carbon radical that rapidly lactonizes. torvergata.it

These studies highlight how camphanic acid and related structures serve as model substrates for exploring and developing new catalytic reactions that mimic the selectivity of enzymes.

Investigation of Bioinversion Processes and Stereochemical Metabolic Outcomes

A significant challenge in drug development is understanding the stereochemical fate of chiral drugs in the body. Many drugs are administered as a single enantiomer, but metabolic processes can sometimes convert it into its opposite enantiomer, a process known as chiral inversion or bioinversion. lcms.cz This phenomenon can have profound pharmacokinetic and pharmacodynamic consequences, as different enantiomers can have different activities or toxicities. lcms.cz

(1R)-(+)-Camphanic acid, primarily through its chloride derivative, is a crucial reagent for studying these bioinversion processes. By derivatizing a chiral drug or its metabolites, diastereomers are formed. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques, which is often difficult or impossible for the original enantiomers. nih.govtandfonline.com

The stereochemical outcome of bioinversion can differ significantly between species. For example, the biotransformation of certain drugs may proceed with near-equal efficiency in both directions in guinea pigs, while being slow and virtually unidirectional in humans. researchgate.net Derivatization with camphanic acid chloride facilitates the analysis required to uncover these species-specific metabolic differences. researchgate.net The heightened awareness of stereoselective metabolism has led to increasing regulatory requirements for the identification and quantification of chiral metabolites during drug development, making these analytical methods essential. lcms.cz

Derivatization for Drug Metabolism and Pharmacokinetic (DMPK) Applications

This compound chloride is widely recognized as a powerful chiral derivatizing agent for drug metabolism and pharmacokinetic (DMPK) applications. nih.govtandfonline.com Its primary use is to enable the separation and quantification of stereoisomers (enantiomers and diastereomers) in complex biological matrices like plasma and urine. nih.govtandfonline.com

The derivatization process is typically simple, fast, and cost-effective. tandfonline.com It involves reacting the drug or metabolite, which usually contains a hydroxyl or amine functional group, with camphanic acid chloride. nih.govtandfonline.com This reaction creates two new chiral centers, converting a pair of enantiomers into a pair of diastereomers. nih.govtandfonline.com These resulting diastereomeric derivatives can then be readily separated on both standard (achiral) and chiral chromatography columns, allowing for accurate quantification. nih.govtandfonline.com

This technique is pivotal in the DMPK environment for several reasons:

Quantification of Stereoisomers: It allows for the precise measurement of the concentration of individual stereoisomers of a parent drug and its metabolites in biological samples. researchgate.net

Improved Chromatography: The derivatives often have better chromatographic properties than the original compounds, leading to improved peak resolution and sensitivity. researchgate.net

Versatility: The method has been successfully applied to a variety of compounds and is compatible with modern analytical techniques like Ultra-Performance Convergence Chromatography (UPC²) coupled with tandem mass spectrometry (MS/MS). lcms.cztandfonline.com

Below is a table summarizing the application of camphanic acid chloride in DMPK studies.

| Application Area | Purpose of Derivatization | Analytical Technique | Reference |

| Stereoisomeric Separation | Conversion of enantiomers (e.g., with hydroxyl groups) into diastereomers for easier separation. | HPLC, UPC² | nih.govtandfonline.com |

| Chiral Inversion Studies | Quantification of individual enantiomers to monitor their interconversion in vivo. | HPLC-UV, UPC²/MS/MS | lcms.cz |

| Metabolite Quantification | Separation and measurement of stereoisomeric metabolites in biological matrices (plasma, urine). | Mass Spectrometry | tandfonline.comresearchgate.net |

Development of Novel Biologically Active Compounds

The rigid, chiral scaffold of this compound and its precursor, (+)-camphor, makes it an attractive starting material for the synthesis of new biologically active compounds. mdpi.com Chemical modification of these natural monoterpenes is a well-established strategy for discovering novel therapeutic and agrochemical agents. mdpi.comacs.org

Researchers have designed and synthesized numerous derivatives of camphanic and camphoric acid, leading to compounds with a range of biological activities.

Antifungal Agents: A series of novel camphanic acid hydrazide derivatives were synthesized and tested against various plant pathogenic fungi and oomycetes. acs.org One compound, in particular, demonstrated potent activity against Botryosphaeria dothidea, an apple fruit pathogen, by inhibiting the laccase enzyme. acs.org Similarly, acylhydrazone compounds derived from camphoric acid have also shown significant antifungal properties. researchgate.net

Antiviral Compounds: By reacting (+)-camphoric acid with various diamines, researchers have developed new polycyclic nitrogen-containing compounds. nih.gov One of these synthetic alkaloid analogues exhibited inhibitory activity against influenza A virus strains in vitro. nih.gov

Antibacterial Agents: Camphanic acid has been used as a chiral directing group in the synthesis of functionalized fused borane (B79455) cluster–oxazoles. nih.gov These novel compounds were found to possess bactericidal activity, highlighting the role of the camphanic acid moiety in achieving the final bioactive structure. nih.gov Other research has focused on creating hybrid molecules from camphoric acid, such as bis-1,2,4-triazolo[3,4-b] nih.govnih.govtandfonline.comthiadiazines, which have shown potential as anti-candidal agents. researchgate.net

The table below details some of the biologically active compounds derived from camphanic or camphoric acid.

| Compound Class | Starting Material | Biological Activity | Target/Mechanism of Action | Reference |

| Camphanic acid hydrazides | This compound | Antifungal | Laccase inhibition in B. dothidea | acs.org |

| Polycyclic nitrogen-containing compounds | (+)-Camphoric acid | Antiviral | Inhibition of Influenza A virus | nih.gov |

| Fused borane cluster–oxazoles | This compound | Bactericidal | Not specified | nih.gov |

| Camphoric acid acylhydrazones | (+)-Camphoric acid | Antifungal | Growth inhibition of phytopathogens | researchgate.net |

| Bis-1,2,4-triazolo[3,4-b] nih.govnih.govtandfonline.comthiadiazines | (+)-Camphoric acid | Anti-candidal | Not specified | researchgate.net |

These examples demonstrate that this compound is not only a tool for analytical chemistry but also a versatile building block for the development of new bioactive molecules with potential applications in medicine and agriculture.

Q & A

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Mechanistic Insight : Molecular docking studies reveal that the (R)-configuration optimizes hydrogen bonding with influenza A neuraminidase (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for (S)-form) . Stereochemical inversion reduces antiviral efficacy by 10–15-fold, highlighting the need for enantiopure synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.